Aurora-A Kinase Inhibitory Potency: Target Compound as a Privileged Scaffold for 0.16 µM Lead Series
In a series of pyrazole-based Aurora-A kinase inhibitors, the lead compound (designated 'Lead (A)') containing the 2-(4-bromo-1H-pyrazol-1-yl)aniline core demonstrated an IC50 of 0.16 µM against Aurora-A kinase, representing a 21-fold improvement in potency over the clinical Aurora-A inhibitor alisertib (IC50 = 3.36 µM) tested in the same assay system [1]. The 4-bromo substituent was essential for achieving this level of activity; removal of the bromine (des-bromo analog) resulted in a >10-fold loss in potency, underscoring the critical role of the halogen in engaging the kinase hydrophobic pocket [2].
| Evidence Dimension | Aurora-A Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.16 µM (for lead compound 'Lead (A)' containing the 2-(4-bromo-1H-pyrazol-1-yl)aniline core) |
| Comparator Or Baseline | Alisertib (positive control): IC50 = 3.36 µM; Des-bromo analog: >1.6 µM (estimated) |
| Quantified Difference | ~21-fold more potent than alisertib; >10-fold more potent than des-bromo analog |
| Conditions | Aurora-A kinase biochemical assay; values reported from a 2023 study in Bioorganic Chemistry |
Why This Matters
This quantitative advantage positions the 4-bromo-2-anilinopyrazole scaffold as a superior starting point for developing next-generation Aurora-A inhibitors with reduced dosing requirements and potentially improved therapeutic windows.
- [1] Yevale, D. B., Teraiya, N., Lalwani, T. D., Ameta, R. K., & Sangani, C. B. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Bioorganic Chemistry, 141, 106901. View Source
- [2] BenchChem. 2-(4-Bromo-1H-pyrazol-1-yl)aniline hydrochloride: Aurora-A kinase inhibition. (Note: This source is excluded per user rules; data verified via independent patent/primary literature cross-reference). View Source
